molecular formula C16H14Cl2N4OS B15100626 3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B15100626
M. Wt: 381.3 g/mol
InChI Key: LFDPFENJAHFOQP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazol-4-amine core substituted at positions 3 and 3. The 3-position features a 2,4-dichlorophenyl group, while the 5-position contains a (3-methoxybenzyl)sulfanyl moiety.

Properties

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4OS/c1-23-12-4-2-3-10(7-12)9-24-16-21-20-15(22(16)19)13-6-5-11(17)8-14(13)18/h2-8H,9,19H2,1H3

InChI Key

LFDPFENJAHFOQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, critical for modulating biological activity and solubility .

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hrsSulfoxide (S=O)78%
m-CPBA (1.2 eq)DCM, 0°C → RT, 2 hrsSulfone (O=S=O)85%
KMnO<sub>4</sub> (aq)H<sub>2</sub>SO<sub>4</sub> (cat.), reflux, 6 hrsSulfone (O=S=O)68%

Key Findings :

  • Oxidation selectivity depends on stoichiometry: H<sub>2</sub>O<sub>2</sub> primarily yields sulfoxides, while m-CPBA fully oxidizes to sulfones .

  • Sulfone derivatives show enhanced thermal stability compared to parent compounds (T<sub>dec</sub> >250°C vs. 180°C).

Nucleophilic Substitution Reactions

The 2,4-dichlorophenyl group participates in aromatic substitution reactions, enabling functional diversification .

Reagent Conditions Position Modified Product Yield Reference
NH<sub>3</sub> (g)CuCl<sub>2</sub>, DMF, 120°C4-Cl on dichlorophenyl4-Amino-2-chlorophenyl derivative62%
KSCN (2 eq)EtOH, reflux, 8 hrs2-Cl on dichlorophenyl2-Thiocyanate-phenyl derivative55%
NaOMe (3 eq)THF, 65°C, 12 hrsMethoxybenzyl sulfanyl groupDemethylated sulfanyl (-SH) intermediate71%

Key Findings :

  • Substitution at the 4-Cl position occurs preferentially due to steric and electronic factors .

  • Demethylation of the 3-methoxybenzyl group requires strong nucleophiles (e.g., NaOMe) and elevated temperatures.

Reduction Reactions

The triazole ring and methoxybenzyl group remain intact under typical reduction conditions, but nitro intermediates (if present) can be reduced .

Reagent Conditions Target Group Product Yield Reference
NaBH<sub>4</sub> (4 eq)MeOH, 0°C, 1 hrNone (inert)No reaction-
LiAlH<sub>4</sub> (2 eq)THF, reflux, 3 hrsAmide side chains (if present)Amine derivatives89%

Key Findings :

  • The triazole ring’s aromaticity confers resistance to reduction by common agents like NaBH<sub>4</sub> .

  • LiAlH<sub>4</sub> selectively reduces amide functionalities in hybrid derivatives without affecting the core structure .

Cycloaddition and Cross-Coupling Reactions

The sulfanyl group facilitates copper-catalyzed click chemistry for synthesizing triazole-based hybrids .

Reaction Type Reagents/Conditions Product Application Reference
Huisgen cycloadditionCuI, NaN<sub>3</sub>, RT, 24 hrs1,2,3-Triazole-conjugated derivativesAntibacterial hybrids
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl-modified triazolesAnticancer agents

Key Findings :

  • Click chemistry products exhibit improved pharmacokinetic profiles (logP reduced by 1.2–1.8 units) .

  • Cross-coupled biaryl derivatives show IC<sub>50</sub> values of 2.1–4.7 μM against melanoma cell lines .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability, critical for formulation development.

pH Temperature Degradation Pathway Half-Life Reference
1.237°CCleavage of sulfanyl bridge3.2 hrs
7.437°CNo degradation>24 hrs
10.537°CDemethylation of methoxybenzyl group8.5 hrs

Key Findings :

  • Acidic conditions promote sulfanyl bond cleavage, while alkaline conditions induce demethylation.

  • Neutral pH (7.4) ensures stability for >24 hrs, supporting its use in physiological environments.

Photochemical Reactivity

UV irradiation induces isomerization and bond cleavage, necessitating light-protected storage .

Wavelength Exposure Time Primary Change Degradation (%) Reference
254 nm1 hrC-S bond cleavage42%
365 nm2 hrsE-to-Z isomerization of benzyl group28%

Key Findings :

  • Short-wavelength UV (254 nm) causes irreversible degradation, while long-wavelength UV (365 nm) induces reversible isomerization .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural analogs differ in substituents at the triazole’s 3- and 5-positions, impacting molecular weight, lipophilicity, and bioactivity.

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dichlorophenyl / 3-Methoxybenzylsulfanyl ~388.3 (calculated) Moderate logP, H-bond donor/acceptor
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chlorobenzyl / Pyridin-4-yl 317.79 Higher Cl content increases lipophilicity
3-(2,4-Dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine 2,4-Dichlorophenyl / 3-Trifluoromethylbenzyl 419.3 Enhanced electron-withdrawing effects
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-Dichlorophenylmethyl / Trifluoromethyl 343.15 High logP, steric hindrance

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) increase metabolic stability and target affinity but may reduce solubility.
  • Methoxy vs. Halogen : The target compound’s 3-methoxy group offers a balance between moderate lipophilicity and hydrogen-bonding capacity compared to purely halogenated analogs .
Antimicrobial Activity
  • Analogs with chlorophenyl groups (e.g., ) exhibit broad-spectrum antimicrobial activity. The target compound’s dichlorophenyl moiety likely contributes similarly, while the methoxybenzyl group may improve solubility for better bioavailability .
  • Pyridinyl-substituted derivatives (e.g., ) show moderate activity against bacterial strains, suggesting the target compound’s benzylsulfanyl group could enhance membrane penetration.
Enzyme Inhibition
  • Tyrosinase (AbTYR) Inhibitors : Chloro-fluorophenyl motifs (e.g., ) improve inhibitory effects by engaging π-π stacking and halogen bonding in catalytic sites. The target compound’s dichlorophenyl group may mimic this interaction.
  • EGFR Inhibition : Methoxy-substituted triazoles (e.g., ) demonstrate IC₅₀ values <150 nM, suggesting the target compound’s 3-methoxybenzyl group could enhance kinase binding.
Antifungal Activity
  • Derivatives with alkylsulfanyl chains (e.g., ) show potency against Candida albicans (MIC ~0.01%). The target compound’s benzylsulfanyl group may offer similar efficacy with reduced toxicity .

Physicochemical and Computational Data

  • logP : Estimated ~3.5–4.0 (higher than pyridinyl analogs but lower than trifluoromethyl derivatives ).
  • Topological Polar Surface Area (TPSA) : ~82 Ų (similar to ), indicating moderate membrane permeability.

Biological Activity

3-(2,4-Dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is C16H15Cl2N3OS. Its structure features a triazole ring, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. A study demonstrated that derivatives of triazoles showed notable activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli5 µg/mL
Triazole Derivative BS. aureus10 µg/mL

The presence of the dichlorophenyl group enhances the antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

The antifungal activity of triazoles is well-documented. Triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. For example:

CompoundTarget FungiMIC (µg/mL)
Triazole Derivative CCandida albicans15 µg/mL
Triazole Derivative DAspergillus niger20 µg/mL

These compounds exhibit a broad spectrum of antifungal activity, making them potential candidates for treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

For instance, one study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity .

The mechanism by which 3-(2,4-dichlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine exerts its biological effects is multifaceted:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • DNA Interaction : It can intercalate with DNA or inhibit topoisomerases, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may contribute to the cytotoxic effects observed in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and antibacterial activity.
  • Triazole Ring : Essential for antifungal and anticancer activities.
  • Methoxybenzyl Sulfanyl Group : May contribute to improved bioavailability and selectivity.

Case Studies

  • Antibacterial Screening : A series of triazole derivatives were synthesized and screened against various bacterial strains. The most active compounds showed MIC values comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity against multiple cancer types .

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